molecular formula C5H12OS B1581746 4-(Methylthio)butanol CAS No. 20582-85-8

4-(Methylthio)butanol

Cat. No. B1581746
CAS RN: 20582-85-8
M. Wt: 120.22 g/mol
InChI Key: JNTVUHZXIJFHAU-UHFFFAOYSA-N
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Description

4-(Methylthio)butanol, also known as 4-(Methylsulfanyl)-1-butanol, is a chemical compound with the molecular formula C5H12OS . It is a colorless to pale yellow liquid with a garlic or sulfurous cabbage odor .


Synthesis Analysis

The synthesis of this compound has been achieved from commercially available 1,4-butanediol. The glucosinolate framework was prepared by coupling of an oximyl chloride derivative and tetraacetyl thioglucose .


Molecular Structure Analysis

The molecular weight of this compound is 120.213 Da . The IUPAC Standard InChI is InChI=1S/C5H12OS/c1-7-5-3-2-4-6/h6H,2-5H2,1H3 .


Physical And Chemical Properties Analysis

This compound has a density of 0.993 g/mL at 25 °C, a boiling point of 188.0±0.0 °C at 760 mmHg, and a flash point of 101.7±0.0 °C . It has a refractive index of 1.479 .

Scientific Research Applications

Chemical Transformation Studies

  • Sulfur-centered Radical Transformations: 4-(Methylthio)butanol undergoes transformation to a sulfur-centered dimer radical cation in basic solution. This reaction is accelerated in acidic conditions, showcasing its potential in chemical reaction studies involving sulfur-centered radicals (Gawandi et al., 1999).

Industrial and Biofuel Applications

  • Fermentative Butanol Production: Butanol, a compound closely related to this compound, is used in industrial fermentation processes and as a potential fuel or fuel additive. Its production through fermentation demonstrates the importance of this compound and related compounds in biofuel research and industry applications (Lee et al., 2008).
  • Biodiesel Additive in Fuel Blends: this compound's derivatives, such as butanol, can be used in diesel fuel blends to improve fuel properties and solve fuel instability at low temperatures, indicating its utility in enhancing renewable energy sources (Chotwichien et al., 2009).

Chemical Synthesis and Catalysis

  • Palladium-Catalyzed Thiomethylation: 4-(Methylthio)-2-Butanone, closely related to this compound, is utilized in palladium-catalyzed procedures for thiomethylation of aromatic amine derivatives, demonstrating its role in advanced chemical synthesis and catalysis (Tian et al., 2021).

Microbial Production and Biochemical Studies

  • 2-Butanol and Butanone Production in Microorganisms: Research on the conversion of compounds like this compound in microbial strains for biofuel production emphasizes its significance in biotechnological applications (Ghiaci et al., 2014).
  • DNA Oligonucleotide Synthesis: The thermolabile properties of 4-methylthio-1-butyl groups, which are structurally similar to this compound, are explored in the synthesis of DNA oligonucleotides, highlighting its role in genetic research and biotechnology (Cieślak et al., 2004).

Combustion and Emission Studies

  • Performance and Emissions in Diesel Engines: The use of butanol-diesel fuel blends, related to this compound, in diesel engines impacts performance and emissions, underlining the compound's relevance in environmental and automotive research (Rakopoulos et al., 2010).

Metabolic and Enzymatic Research

  • Metabolism of Nitrosamines in Microsomes: The study of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone metabolism in lung microsomes, involving compounds similar to this compound, contributes to understanding carcinogenic processes and tobacco-related research (Smith et al., 1990).

Safety and Hazards

4-(Methylthio)butanol should not be released into the environment . It is recommended to use personal protective equipment as required, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing . In case of fire, use CO2, dry chemical, or foam for extinction .

Biochemical Analysis

Biochemical Properties

4-(Methylthio)butanol plays a significant role in biochemical reactions due to its sulfur-containing functional group. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds . The interaction with these enzymes can lead to the formation of reactive metabolites, which may further interact with other biomolecules, affecting cellular functions.

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of various signaling pathways, including those involved in oxidative stress responses . Additionally, it can affect the expression of genes related to detoxification processes, thereby altering cellular metabolism and homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific receptors or enzymes, leading to their activation or inhibition. For example, its interaction with cytochrome P450 enzymes can result in the inhibition of their catalytic activity, affecting the metabolism of other substrates . Furthermore, this compound can induce changes in gene expression by interacting with transcription factors or signaling molecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Its stability and degradation are influenced by environmental factors such as temperature and pH. Studies have shown that this compound is relatively stable under standard laboratory conditions but can degrade over extended periods . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in metabolic activity and stress responses.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, it may have minimal or beneficial effects, such as enhancing detoxification pathways. At high doses, it can exhibit toxic effects, including liver damage and oxidative stress . Threshold effects have been observed, where a specific dose range triggers significant biological responses, highlighting the importance of dosage in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily those related to sulfur metabolism. It can be metabolized by cytochrome P450 enzymes to form sulfoxides and sulfones, which are further processed by other enzymes . These metabolic transformations can influence the levels of metabolites and the overall metabolic flux within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound can vary depending on the tissue type and the presence of specific transporters.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be found in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . The localization is influenced by targeting signals and post-translational modifications, which direct this compound to specific organelles. This compartmentalization can affect its interactions with other biomolecules and its overall biological activity.

properties

IUPAC Name

4-methylsulfanylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12OS/c1-7-5-3-2-4-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNTVUHZXIJFHAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60174594
Record name 4-(Methylthio)butanol
Source EPA DSSTox
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Molecular Weight

120.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

sulfury,potato, or green vegetable odour
Record name 4-(Methylthio)butanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/106/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

95.00 to 98.00 °C. @ 20.00 mm Hg
Record name 4-(Methylthio)-1-butanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041562
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

soluble in water and fat
Record name 4-(Methylthio)butanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/106/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.990-0.997
Record name 4-(Methylthio)butanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/106/
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Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS RN

20582-85-8
Record name 4-(Methylthio)-1-butanol
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Record name 4-(Methylthio)butanol
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Record name 4-(Methylthio)butanol
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Record name 1-Butanol, 4-(methylthio)
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Record name 4-(METHYLTHIO)BUTANOL
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Record name 4-(Methylthio)-1-butanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041562
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the position of the hydroxyl group in hydroxyalkyl sulfides influence the formation of intramolecular sulfur-oxygen bonded radical cations during photoinduced electron transfer reactions?

A1: The research by [] investigates the photoinduced electron transfer mechanism between various hydroxyalkyl sulfides and the 4-carboxybenzophenone (CB) triplet state. The study found that the position of the hydroxyl group relative to the sulfur atom significantly impacts the formation of intramolecular sulfur-oxygen bonded radical cations. Specifically, 4-(Methylthio)butanol (4-MTB), with its hydroxyl group located four carbons away from the sulfur atom, did not exhibit the characteristic absorption band at approximately 400 nm associated with the intramolecular (•S−O)-bonded species. [] This suggests that the distance between the sulfur and oxygen atoms plays a crucial role in the formation of these intramolecular species. In contrast, other hydroxyalkyl sulfides with shorter distances between the sulfur and oxygen atoms, such as 2-(methylthio)ethanol (2-MTE), did exhibit this characteristic absorption band. [] This highlights the importance of spatial proximity in facilitating the formation of intramolecular bonds during these photoinduced electron transfer reactions.

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